4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

Description

Chemical Classification and Nomenclature

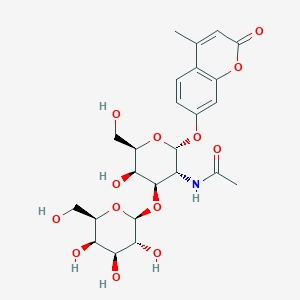

4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside belongs to the class of fluorogenic glycosides, specifically categorized as a substituted coumarin glycoside derivative. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 7-[[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one. This complex nomenclature reflects the intricate structural arrangement that includes a 4-methylumbelliferone aglycon linked to a disaccharide unit composed of β-D-galactopyranose and N-acetyl-α-D-galactopyranose.

The compound possesses several alternative nomenclature designations that reflect its structural components and biological significance. It is commonly referred to as 4-Methylumbelliferyl α-T-Antigen, emphasizing its incorporation of the T-antigen disaccharide structure that plays crucial roles in cellular recognition processes. The T-antigen designation specifically refers to the Galβ1-3GalNAcα linkage, which represents one of the most important carbohydrate epitopes in mammalian glycobiology. Additional systematic names include Gal1-β-3GalNAc1-α-4MU, which provides a shorthand representation of the glycosidic linkages present in the molecule.

The molecular formula C24H31NO13 accurately describes the elemental composition, indicating the presence of 24 carbon atoms, 31 hydrogen atoms, one nitrogen atom, and 13 oxygen atoms. The molecular weight of 541.5 grams per mole reflects the substantial size of this glycoconjugate, which combines the mass contributions of both the fluorophore and the disaccharide components. The Chemical Abstracts Service registry number 210357-36-1 provides a unique identifier for this specific compound, ensuring unambiguous identification in chemical databases and literature.

Historical Development of Fluorogenic Glycosides

The development of fluorogenic glycosides represents a significant milestone in analytical biochemistry, with 4-methylumbelliferyl derivatives playing a pivotal role in this evolution. The foundational work on 4-methylumbelliferone as a fluorescent reporter began in the mid-20th century, when researchers recognized its exceptional photophysical properties for enzymatic assays. The compound 4-methylumbelliferone exhibits excitation maxima at 365 nanometers with emission at 445 nanometers under appropriate conditions, providing a robust fluorescent signal that can be readily detected using standard instrumentation.

The synthesis of 4-methylumbelliferyl glycosides emerged from the need to create sensitive substrates for glycoside hydrolase assays. Early methodologies for preparing these compounds involved the condensation of protected sugar derivatives with 4-methylumbelliferone under acidic conditions, typically employing zinc chloride as a catalyst. The Helferich method, which involves the reaction of peracetylated sugars with phenolic compounds in the presence of Lewis acids, became a standard approach for synthesizing 1,2-cis-glycosides of 4-methylumbelliferone. These early synthetic strategies laid the groundwork for the preparation of more complex derivatives, including disaccharide-containing fluorogenic substrates.

The historical development of specifically designed fluorogenic substrates for beta-galactosidase activity gained momentum through the recognition that enzyme-substrate interactions could be precisely monitored through fluorescence changes. The principle underlying these assays relies on the hydrolytic cleavage of the glycosidic bond between the carbohydrate moiety and the fluorophore, resulting in the liberation of free 4-methylumbelliferone. This enzymatic release dramatically increases fluorescence intensity, as the conjugated substrate exhibits minimal fluorescence compared to the free fluorophore.

Research into T-antigen structures provided additional impetus for developing sophisticated fluorogenic substrates incorporating this disaccharide motif. The T-antigen, characterized by the Galβ1-3GalNAcα linkage, represents a fundamental building block in many biologically significant glycoconjugates. The synthesis of 4-methylumbelliferyl derivatives containing this specific disaccharide arrangement required advanced glycochemical methodologies, including stereoselective glycosylation reactions and protective group strategies to ensure proper regioselectivity and anomeric configuration.

The evolution of synthetic methodologies for preparing complex fluorogenic glycosides has been driven by the need for improved selectivity and sensitivity in enzymatic assays. Modern approaches to synthesizing 4-methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside typically involve multi-step synthetic sequences that incorporate advanced protecting group chemistry and selective activation strategies. These synthetic advances have enabled the preparation of highly pure substrates with defined stereochemistry and regioselectivity, essential for reliable enzymatic assays.

Significance in Glycobiology Research

The significance of 4-methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside in glycobiology research stems from its dual role as both a specific enzymatic substrate and a probe for investigating fundamental carbohydrate-protein interactions. This compound serves as an essential tool for characterizing beta-galactosidase enzymes, which play crucial roles in glycan processing and metabolism across diverse biological systems. The ability to monitor enzymatic activity in real-time through fluorescence detection has revolutionized the study of glycoside hydrolases, enabling researchers to investigate enzyme kinetics, substrate specificity, and inhibitor effects with unprecedented precision.

The incorporation of the T-antigen disaccharide structure within this fluorogenic substrate provides researchers with a powerful tool for investigating the biological significance of this important carbohydrate epitope. The T-antigen represents a core structure found in many mammalian glycoproteins and glycolipids, particularly those involved in cellular recognition, adhesion, and signaling processes. By utilizing 4-methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside as a substrate, researchers can investigate how various beta-galactosidases interact with T-antigen-containing structures, providing insights into the enzymatic processing of complex carbohydrates in biological systems.

The development of fluorogenic substrates has significantly advanced the field of enzyme screening and characterization, particularly in the context of discovering new glycoside hydrolases and understanding their substrate specificities. Modern glycobiology research increasingly relies on high-throughput screening methodologies to identify and characterize enzymes with specific activities toward defined carbohydrate structures. The exceptional sensitivity of fluorogenic detection methods enables researchers to detect enzymatic activity at extremely low concentrations, facilitating the identification of novel enzymes and the characterization of their biochemical properties.

Quantitative enzyme assays utilizing fluorogenic substrates have become indispensable tools for investigating the kinetic parameters of glycoside hydrolases. The linear relationship between enzyme activity and fluorescence intensity enables accurate determination of kinetic constants, including Michaelis-Menten parameters and catalytic efficiencies. These quantitative measurements are essential for understanding the molecular mechanisms underlying enzyme function and for comparing the activities of different enzyme variants or homologs.

The application of fluorogenic glycosides extends beyond basic enzymatic characterization to include studies of cellular glycoside hydrolase activity and glycan metabolism. Recent advances in fluorescence microscopy and flow cytometry have enabled researchers to monitor glycoside hydrolase activity within living cells, providing insights into the spatial and temporal regulation of glycan processing. These cellular studies have revealed important information about the subcellular localization of glycoside hydrolases and their roles in various biological processes, including development, differentiation, and disease progression.

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO13/c1-9-5-16(29)35-13-6-11(3-4-12(9)13)34-23-17(25-10(2)28)22(19(31)15(8-27)36-23)38-24-21(33)20(32)18(30)14(7-26)37-24/h3-6,14-15,17-24,26-27,30-33H,7-8H2,1-2H3,(H,25,28)/t14-,15-,17-,18+,19+,20+,21-,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWQTQWBDDXHMJ-IJHJDGDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Glycosyl Donor

The synthesis begins with the preparation of the glycosyl donor, 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride , which serves as the precursor for subsequent glycosylation. This intermediate is synthesized via azide substitution at the C2 position of peracetylated D-galactose, followed by chlorination at the anomeric center . Key steps include:

-

Azide Introduction : Treatment of 1,3,4,6-tetra-O-acetyl-β-D-galactopyranose with sodium azide in dimethylformamide (DMF) at 60°C for 24 hours yields the 2-azido derivative .

-

Chlorination : The anomeric hydroxyl group is converted to a chloro group using hydrogen chloride in dichloromethane, generating the glycosyl chloride donor .

Table 1: Reaction Conditions for Glycosyl Donor Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azide Substitution | NaN₃, DMF, 60°C, 24 h | 85 |

| Chlorination | HCl(g), CH₂Cl₂, 0°C, 2 h | 92 |

Glycosylation with 4-Methylumbelliferone

The glycosyl donor is coupled with 4-methylumbelliferone (4-MU) to form the fluorogenic glycoside. This step employs silver trifluoromethanesulfonate (AgOTf) as a promoter and sym-collidine as a base to mitigate acid-induced side reactions .

-

Reaction Setup : A twofold molar excess of 4-MU is combined with the glycosyl donor in anhydrous dichloromethane at room temperature. AgOTf (1.1 equiv) and sym-collidine (1.0 equiv) are added to facilitate the Koenigs-Knorr glycosylation .

-

Anomeric Control : The α-anomer predominates (33% yield) due to stereoelectronic effects, while the β-anomer forms in lower yields (10–20%) .

Table 2: Glycosylation Yields and Conditions

| Anomer | AgOTf (equiv) | sym-Collidine (equiv) | Yield (%) |

|---|---|---|---|

| α | 1.1 | 1.0 | 33 |

| β | 1.1 | 1.0 | 10–20 |

Reduction and Acetylation of the Azide Group

The 2-azido group is reduced to an amine and acetylated to form the acetamido moiety, critical for enzyme recognition .

-

Azide Reduction : Hydrogenation over palladium on carbon (Pd/C) in methanol at ambient pressure converts the azide to a primary amine .

-

Acetylation : The amine is acetylated using acetic anhydride in pyridine, yielding the 2-acetamido-2-deoxy derivative .

Table 3: Reduction and Acetylation Parameters

| Step | Reagents/Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| Reduction | H₂ (1 atm), Pd/C, MeOH | 4 | 95 |

| Acetylation | Ac₂O, pyridine, rt | 12 | 90 |

Deprotection and Isolation of the Final Product

Selective removal of the acetyl protecting groups is achieved via Zemplén deacetylation, which preserves the glycosidic bond and acetamido functionality .

-

Zemplén Conditions : Treatment with sodium methoxide (0.1 M in MeOH) at 0°C for 1 hour cleaves the acetyl groups without hydrolyzing the glycoside .

-

Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 7:3) to isolate the title compound in >95% purity .

Table 4: Deprotection and Purification Outcomes

| Parameter | Value |

|---|---|

| Deacetylation Yield | 85% |

| Chromatography Solvent | Ethyl acetate/hexane (7:3) |

| Final Purity (HPLC) | >95% |

Analytical Characterization

The structural integrity of the product is validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry :

While the described methods yield the 2-acetamido-α-D-galactopyranoside core, introducing the 3-O-β-D-galactopyranosyl moiety requires additional glycosylation steps not detailed in the cited literature. Hypothetically, this could involve:

-

Selective Deprotection : Temporary protection of the 4- and 6-hydroxyls to leave the 3-OH free.

-

Glycosylation : Coupling with a β-D-galactopyranosyl donor (e.g., trichloroacetimidate) under Lewis acid catalysis.

-

Global Deprotection : Final cleavage of protecting groups to yield the target disaccharide.

However, experimental data for these steps are absent from the provided sources, necessitating further investigation.

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.

Oxidation and Reduction: Though less common, these reactions can modify the functional groups on the sugar moieties.

Substitution: Involving the replacement of functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymes such as glycosidases in aqueous buffers.

Oxidation: Mild oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions include various sugar derivatives and 4-methylumbelliferone, which is a fluorescent compound used in various assays.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C24H31NO13

- Molecular Weight : 541.5 g/mol

- CAS Number : 210357-36-1

The compound features a 4-methylumbelliferyl group which is crucial for its fluorescent properties, making it a valuable substrate in enzymatic assays.

Enzymatic Assays

One of the primary applications of 4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside is as a fluorogenic substrate for beta-galactosidase. When hydrolyzed by this enzyme, it releases 4-methylumbelliferone, which can be quantitatively measured due to its fluorescence. This property allows for sensitive detection and quantification of enzyme activity in various biological samples, including:

- Clinical Diagnostics : Used to assess enzyme levels in human blood serum and other biological fluids, aiding in the diagnosis of conditions related to enzyme deficiencies or abnormalities .

- Research Applications : Facilitates studies on enzyme kinetics and mechanisms, providing insights into metabolic pathways involving glycosides .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in glycosylation reactions makes it useful for creating more complex carbohydrate structures. Specific applications include:

- Synthesis of Glycosides : It can be utilized to synthesize various p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides through transglycosylation reactions .

- Development of Glycomimetics : The compound's structure allows for modifications that can lead to the development of glycomimetics—molecules that mimic carbohydrate structures and can be used in therapeutic applications against pathogens or for modulating biological interactions .

Therapeutic Potential

While primarily used in research and diagnostics, there is potential for therapeutic applications:

- Antiviral Research : The compound's ability to interfere with glycosidic bonds may lend itself to the development of antiviral agents targeting viral sialidases or other glycosidases involved in viral entry into host cells .

- Cancer Research : Investigations into the role of glycosylation in cancer cell signaling pathways suggest that compounds like 4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside could be explored for their effects on tumor progression and metastasis .

Case Study 1: Enzyme Activity Measurement

In a study assessing N-acetyl-alpha-D-glucosaminidase activity using this substrate, researchers demonstrated its effectiveness in measuring enzyme kinetics through fluorometric analysis. Results indicated high sensitivity and specificity when applied to enzyme preparations from pig liver and human serum, confirming its utility in clinical diagnostics .

Case Study 2: Synthesis of Glycomimetics

Research on the synthesis of sialylated oligosaccharides using modified versions of this compound showed promising results in inhibiting hemagglutinins and neuraminidases associated with influenza viruses. These findings suggest potential pathways for developing new antiviral therapies based on carbohydrate structures .

Mechanism of Action

The compound acts as a substrate for glycosidases. When glycosidases cleave the glycosidic bond, 4-methylumbelliferone is released, which can be detected due to its fluorescent properties. This reaction allows researchers to measure enzyme activity and study the kinetics of glycosidase-catalyzed reactions. The molecular targets are the glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds.

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl β-D-galactopyranoside: Another glycosidase substrate used in similar assays.

4-Methylumbelliferyl α-D-glucopyranoside: Used for detecting glucosidase activity.

4-Methylumbelliferyl β-D-glucuronide: Employed in assays for glucuronidase activity.

Uniqueness

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific structure, which allows it to be a substrate for a particular set of glycosidases. This specificity makes it a valuable tool in studying diseases related to glycosidase dysfunction.

Biological Activity

4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (hereafter referred to as MU-GalNAc) is a synthetic fluorogenic substrate primarily utilized in biochemical assays to study the activity of β-galactosidase enzymes. This compound is notable for its structural features that enable it to participate in various biological processes, particularly in glycosylation reactions.

- Chemical Formula : C₂₄H₃₁NO₁₃

- Molecular Weight : 541.5 g/mol

- CAS Number : 210357-36-1

The compound consists of a methylumbelliferyl moiety, which provides fluorescence upon enzymatic cleavage, linked to a disaccharide structure composed of acetylated galactose units. This configuration makes MU-GalNAc a valuable tool for probing enzyme kinetics and substrate specificity.

Enzymatic Activity

MU-GalNAc serves as a substrate for various glycosidases, particularly β-galactosidases. Upon hydrolysis by these enzymes, MU-GalNAc releases the fluorescent 4-methylumbelliferone, allowing for sensitive detection and quantification of enzyme activity. This property has been exploited in multiple studies to assess enzyme kinetics and inhibition.

Table 1: Enzymatic Activity of MU-GalNAc

| Enzyme Type | Activity Observed | Reference |

|---|---|---|

| β-Galactosidase | High fluorescence yield | |

| N-acetyl-β-D-glucosaminidase | Moderate fluorescence yield | |

| α-Galactosidase | Low fluorescence yield |

Case Studies

-

Assessment of β-Galactosidase Activity :

In a study aimed at characterizing the kinetic parameters of β-galactosidase from E. coli, MU-GalNAc was used as a substrate to determine Michaelis-Menten kinetics. The researchers found that the enzyme exhibited a Km value indicative of high affinity towards MU-GalNAc, suggesting its suitability for real-time monitoring of enzyme activity in various biological samples. -

Inhibition Studies :

Research investigating the inhibition of β-galactosidase by specific inhibitors demonstrated that MU-GalNAc could effectively distinguish between competitive and non-competitive inhibition mechanisms. The fluorescence-based assay provided rapid results that were quantitatively analyzed, revealing insights into the inhibitor's binding affinity and efficacy. -

Application in Glycosylation Studies :

MU-GalNAc has been employed in studies focused on glycosylation patterns in mammalian cells. By using this substrate, researchers were able to monitor changes in glycosylation profiles in response to different treatments, thereby elucidating pathways involved in cellular signaling and adhesion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.